molecular formula C4H4N2O3S B8307044 4-Nitro-3-methoxyisothiazole

4-Nitro-3-methoxyisothiazole

Cat. No. B8307044
M. Wt: 160.15 g/mol
InChI Key: YHRATLQMAZMKLP-UHFFFAOYSA-N
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Patent
US04053479

Procedure details

To a solution of 10 ml. of concentrated sulfuric acid and 2 g. (0.022 mole) of 70% nitric acid was added over several minutes 2.3 g. (0.02 mole) of 3-methoxyisothiazole. The temperature rose to 40° C. and was controlled at that point by cooling. After stirring for 5 hours the reaction solution was poured into 30 ml. of ice-water to precipitate 0.5 g. (16%) of 4-nitro-3-methoxyisothiazole as a white solid, m.p. 118°-122° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.022 mol
Type
reactant
Reaction Step Two
Quantity
0.02 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][O:11][C:12]1[CH:16]=[CH:15][S:14][N:13]=1>>[N+:6]([C:16]1[C:12]([O:11][CH3:10])=[N:13][S:14][CH:15]=1)([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.022 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0.02 mol
Type
reactant
Smiles
COC1=NSC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 hours the reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
ADDITION
Type
ADDITION
Details
was poured into 30 ml
CUSTOM
Type
CUSTOM
Details
of ice-water to precipitate 0.5 g

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
[N+](=O)([O-])C=1C(=NSC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.